Isoeugenol acetate

Catalog No.
S3317647
CAS No.
5912-87-8
M.F
C12H14O3
M. Wt
206.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoeugenol acetate

CAS Number

5912-87-8

Product Name

Isoeugenol acetate

IUPAC Name

[2-methoxy-4-[(E)-prop-1-enyl]phenyl] acetate

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

InChI

InChI=1S/C12H14O3/c1-4-5-10-6-7-11(15-9(2)13)12(8-10)14-3/h4-8H,1-3H3/b5-4+

InChI Key

IUSBVFZKQJGVEP-SNAWJCMRSA-N

SMILES

CC=CC1=CC(=C(C=C1)OC(=O)C)OC

Solubility

Insoluble in water, soluble in oil
soluble (in ethanol)

Synonyms

2-methoxy-4-prop-1-enylphenyl acetate, Isoeugenol acetate, Isoeugenyl acetate

Canonical SMILES

CC=CC1=CC(=C(C=C1)OC(=O)C)OC

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OC(=O)C)OC

Analytical Standard

Isoeugenyl acetate is a high-purity chemical used as an analytical standard in various scientific research fields []. Its precise chemical composition and properties allow researchers to accurately identify and quantify the presence of isoeugenyl acetate in samples being studied []. This is crucial for various applications, such as:

  • Quality control: Ensuring the purity and authenticity of ingredients in food, fragrance, and cosmetic products [].
  • Environmental monitoring: Tracking isoeugenyl acetate levels in air, water, and soil samples to assess potential environmental contamination [].
  • Biological research: Studying the metabolism and biological effects of isoeugenyl acetate in cells and organisms [].

Reference Material

Due to its well-defined properties, isoeugenyl acetate serves as a valuable reference material for scientific research. Researchers can use it to:

  • Calibrate instruments: Ensuring the accuracy and reliability of analytical equipment used to measure other chemicals [].
  • Validate analytical methods: Verifying the effectiveness of procedures used to identify and quantify isoeugenyl acetate or similar compounds [].

Chemical Synthesis

Isoeugenyl acetate is sometimes employed as a starting material or intermediate in the synthesis of other chemical compounds. These synthesized compounds may have various applications in scientific research, such as:

  • Drug discovery and development: Creating new molecules with potential therapeutic properties [].
  • Material science: Developing novel materials with specific functional characteristics [].

Isoeugenol acetate, also known as acetyl isoeugenol, is an organic compound derived from isoeugenol, which is a phenolic compound found in essential oils such as clove oil. This compound features a methoxy group and an acetyl group attached to the aromatic ring, making it a derivative of eugenol. Its chemical formula is C₁₁H₁₄O₃, and it is characterized by its pleasant fragrance, often used in perfumery and flavoring applications.

  • Acetylation: Isoeugenol can be converted to isoeugenol acetate through acetylation via the reaction with acetic anhydride or acetyl chloride in the presence of a base such as sodium hydroxide. This reaction protects the hydroxyl group from oxidation, enhancing yield and purity .
  • Oxidation: The compound can also be oxidized to form vanillin derivatives. For instance, potassium permanganate can be used to oxidize isoeugenol acetate, leading to products like vanillin acetate .
  • Hydrolysis: In aqueous environments or under acidic conditions, isoeugenol acetate can hydrolyze back to isoeugenol and acetic acid .

Isoeugenol acetate exhibits various biological activities:

  • Allergenic Potential: It has been identified as a contact allergen. Studies show that individuals sensitized to isoeugenol may also react to isoeugenol acetate due to structural similarities, leading to cross-reactivity .
  • Antioxidant Properties: Some studies suggest that derivatives of isoeugenol exhibit antioxidant activity, which could have implications for food preservation and health applications .

The synthesis of isoeugenol acetate can be performed through several methods:

  • Conventional Acetylation:
    • Combine isoeugenol with sodium hydroxide.
    • Add acetic anhydride dropwise while stirring.
    • Purify the product through recrystallization from ethanol-water mixtures .
  • Sonochemistry:
    • Utilize ultrasound to enhance reaction rates and yields during the acetylation process, which can reduce reaction times significantly compared to traditional methods .
  • Microwave-Assisted Synthesis:
    • Employ microwave irradiation to achieve faster reaction times and improved yields while minimizing energy consumption .

Isoeugenol acetate finds applications in various fields:

  • Fragrance Industry: It is widely used in perfumes and cosmetics due to its pleasant scent .
  • Flavoring Agent: It serves as a flavor enhancer in food products.
  • Pharmaceuticals: Due to its biological properties, it may have potential applications in therapeutic formulations.

Isoeugenol acetate shares structural similarities with several related compounds. Here are some notable comparisons:

CompoundStructure SimilarityUnique Properties
IsoeugenolParent compoundKnown allergen; used in fragrances and flavorings
EugenolStructural precursorAntimicrobial properties; used in dental products
Isoeugenyl benzoateEster derivativeExhibits similar allergenic potential
Isoeugenyl phenylacetateEster derivativePotentially less allergenic than isoeugenol
Isoeugenyl methyl etherEther derivativeLower reactivity compared to esters

Isoeugenol acetate's unique position lies in its balance of fragrance properties and potential allergenic effects, making it both valuable and challenging in product formulations.

Physical Description

White crystals; spicy, clove-like aroma

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Exact Mass

206.094294304 g/mol

Monoisotopic Mass

206.094294304 g/mol

Heavy Atom Count

15

UNII

7XK69TOK59

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1583 of 1646 companies (only ~ 3.8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

5912-87-8
93-29-8

Wikipedia

(E)-isoeugenyl acetate

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Phenol, 2-methoxy-4-(1-propen-1-yl)-, 1-acetate: ACTIVE

Dates

Modify: 2023-08-19

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